Product packaging for C.I. Acid orange 33(Cat. No.:CAS No. 6507-77-3)

C.I. Acid orange 33

Cat. No.: B3029409
CAS No.: 6507-77-3
M. Wt: 730.7 g/mol
InChI Key: VNENWQQVIWFWHW-UHFFFAOYSA-L
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Description

Research Significance of Acid Orange 33 in Contemporary Chemical and Environmental Studies

Acid Orange 33, a disazo dye, serves as a significant subject in contemporary chemical and environmental research due to its widespread industrial use and its representative nature of the challenges posed by azo dyes. dyestuffscn.comhztya.com Its applications include the dyeing of wool, silk, nylon, leather, and paper. dyestuffscn.comchembk.comemperordye.com The study of Acid Orange 33 provides valuable insights into the behavior of complex azo dyes in the environment and the efficacy of various remediation technologies.

Current research on Acid Orange 33 is multifaceted, focusing on several key areas:

Degradation and Mineralization: A primary focus of research is the development of efficient methods to break down Acid Orange 33 into less harmful or benign substances. scispace.comfrontiersin.org Various advanced oxidation processes (AOPs) are being investigated, including Fenton and Fenton-like reactions, sonolysis, ozonation, and photocatalysis. scispace.commdpi.comrsc.org Studies often explore the synergistic effects of combining different methods, such as ultrasound with Fenton-like oxidation, to enhance degradation efficiency. scispace.com The goal of these studies is not only to decolorize the dye but also to achieve complete mineralization, which involves breaking it down into carbon dioxide, water, and inorganic ions. frontiersin.orgmdpi.com

Biodegradation: The use of microorganisms to remediate dye-contaminated water is another significant area of research. frontiersin.org Scientists are isolating and identifying bacterial and fungal strains capable of decolorizing and degrading Acid Orange 33. frontiersin.org This research involves optimizing conditions such as pH, temperature, and nutrient availability to maximize the efficiency of microbial degradation. frontiersin.org

Analytical Methods: The development of sensitive and accurate analytical techniques is crucial for monitoring the presence and concentration of Acid Orange 33 in environmental samples and for studying its degradation pathways. researchgate.netepa.gov Techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and UV-visible spectrophotometry are commonly employed. researchgate.netepa.govnih.gov These methods allow researchers to track the disappearance of the parent dye molecule and identify the formation of intermediate breakdown products. nih.gov

The findings from research on Acid Orange 33 contribute to the broader understanding of azo dye chemistry and the development of effective environmental remediation strategies.

Historical Overview of Academic Research on Acid Orange 33 and Related Azo Compounds

The history of academic research on azo dyes dates back to the mid-19th century, following their discovery and rapid adoption by industry. jchemrev.com Early research focused primarily on the synthesis of new azo compounds with improved color properties and dyeing performance. nih.goviipseries.org The fundamental chemistry of diazotization and coupling reactions, which forms the basis of azo dye synthesis, was established during this period. nih.gov

In the latter half of the 20th century, with growing environmental awareness, the focus of research began to shift. Scientists started investigating the environmental fate and toxicological effects of synthetic dyes. This led to studies on the persistence of azo dyes in wastewater and their impact on aquatic life. ijrrjournal.com

Research specifically on Acid Orange 33 and its toxicological profile gained momentum in the late 20th century. For instance, toxicological and carcinogenesis studies on C.I. Acid Orange 3 were conducted in the 1980s to evaluate its potential health risks. nih.govca.gov These studies provided foundational data on the compound's effects in animal models.

The turn of the 21st century has seen a surge in research aimed at mitigating the environmental impact of azo dyes, with Acid Orange 33 often used as a model compound. This contemporary research is characterized by an interdisciplinary approach, combining chemistry, biology, and environmental engineering to develop sustainable solutions for dye pollution. frontiersin.orgmdpi.comrsc.org The evolution of advanced analytical instrumentation has also played a critical role, enabling more detailed investigations into the complex degradation pathways of these compounds. researchgate.netepa.gov

Chemical and Physical Properties of Acid Orange 33

PropertyValueSource(s)
Chemical Formula C34H28N4Na2O8S2 dyestuffscn.comhztya.comexportersindia.com
Molecular Weight 730.72 g/mol dyestuffscn.comhztya.comworlddyevariety.com
Appearance Golden orange powder dyestuffscn.comchembk.comchemicalbook.com
C.I. Name C.I. Acid Orange 33 dyestuffscn.com
C.I. Number 24780 dyestuffscn.comsmarolcolor.com
CAS Number 6507-77-3 dyestuffscn.comhztya.com
Solubility Soluble in water (golden orange solution), soluble in ethanol (B145695) (golden orange) dyestuffscn.comchembk.comemperordye.com

Research Findings on Acid Orange 33 Degradation

Degradation MethodKey FindingsSource(s)
Sonolysis and Fenton-like Oxidation The combination of ultrasound irradiation and a Fenton-like reaction (Fly ash/H2O2) proved to be an efficient method for the degradation of a similar acid orange dye, achieving 96% degradation under optimal conditions. scispace.com
Microbial Remediation A bacterial consortium was able to effectively decolorize and degrade an acid orange dye, reducing biological oxygen demand (BOD) by 96% and chemical oxygen demand (COD) by 79%. frontiersin.org
Laccase and Ultrasound Treatment A combination of laccase enzyme and ultrasound treatment showed synergistic effects, leading to higher degradation rates of acid orange dyes compared to individual treatments. nih.gov
Heterogeneous Catalytic Ozonation The use of CaFe2O4 nanoparticles as a catalyst in ozonation processes significantly enhanced the degradation of Acid Orange II, another azo dye. rsc.org
Fenton Technology Fenton oxidation is a highly effective chemical treatment method for degrading azo dyes like Acid Orange II due to its high degradation efficiency and strong mineralization ability. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H28N4Na2O8S2 B3029409 C.I. Acid orange 33 CAS No. 6507-77-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N4O8S2.2Na/c39-28-15-13-27(14-16-28)36-35-25-9-5-23(6-10-25)34(18-2-1-3-19-34)24-7-11-26(12-8-24)37-38-33-30(40)17-4-22-20-29(47(41,42)43)21-31(32(22)33)48(44,45)46;;/h4-17,20-21,39-40H,1-3,18-19H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNENWQQVIWFWHW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)O)C4=CC=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N4Na2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064394
Record name C.I. Acid Orange 33
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

730.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6507-77-3
Record name C.I. 24780
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006507773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-[4-[1-[4-[2-(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Orange 33
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]naphthalene-1,3-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Pathways for Acid Orange 33

Established Synthesis Routes for Acid Orange 33

The conventional synthesis of Acid Orange 33 is a well-established pathway that leverages the reactivity of specific aromatic amines and phenols.

The synthesis of Acid Orange 33 involves a disazo structure, meaning it contains two azo (-N=N-) linkages. This is achieved by utilizing a diamine precursor that undergoes diazotization at both amino groups, a process often referred to as "double nitriding" in older literature, though more accurately described as bis-diazotization wikipedia.orgbc.edudyestuffintermediates.com.

Diazotization (Bis-Diazotization): The process begins with the diazotization of 1,1-Bis(4-aminophenyl)cyclohexane wikipedia.orgbc.edudyestuffintermediates.com. This aromatic diamine is reacted with nitrous acid (HNO₂), which is typically generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a mineral acid, such as hydrochloric acid (HCl) nih.govjchemrev.comsavemyexams.comnih.govevitachem.combeilstein-journals.org. This reaction is critically performed at low temperatures, generally between 0-5°C, to ensure the stability of the highly reactive diazonium salt intermediates and prevent their decomposition into phenols or other by-products nih.govsavemyexams.comnih.govevitachem.combeilstein-journals.org. The reaction involves the electrophilic attack of the nitrosonium ion (NO⁺) on the amine nitrogen, followed by proton transfers and dehydration, ultimately yielding the bis-diazonium salt.

Reaction Scheme (Diazotization): Ar-(NH₂)₂ + 2 HNO₂ + 2 HX → [Ar-(N₂⁺)₂]X⁻₂ + 4 H₂O (where Ar = 1,1-cyclohexylidenebis(phenyl), X = Cl)

Azo Coupling: The resulting bis-diazonium salt is then subjected to azo coupling reactions with two distinct coupling components: 7-Hydroxynaphthalene-1,3-disulfonic acid (also known as G acid) and Phenol wikipedia.orgbc.edudyestuffintermediates.com.

Coupling with 7-Hydroxynaphthalene-1,3-disulfonic acid: This coupling component, possessing a hydroxyl group and two sulfonic acid groups, reacts with one of the diazonium groups of the bis-diazonium salt. The azo linkage typically forms at the position ortho to the hydroxyl group, which is activated for electrophilic aromatic substitution ijnnonline.net. The sulfonic acid groups impart water solubility to the final dye molecule chemicalbook.comsmolecule.com.

Coupling with Phenol: Phenol acts as the second coupling component. This reaction is generally carried out under slightly alkaline conditions (pH 7-10) to deprotonate phenol, forming the more nucleophilic phenoxide ion, which readily undergoes electrophilic attack by the diazonium salt nih.govbeilstein-journals.orgacs.orgrsc.org. The coupling also occurs at an activated position, typically ortho or para to the hydroxyl group.

Reaction Scheme (Azo Coupling - Simplified): [Ar-(N₂⁺)₂]X⁻₂ + Coupling Component 1 + Coupling Component 2 → Acid Orange 33 + 2 HX

The precise order of coupling and the reaction conditions (pH, temperature, concentration) are optimized to maximize the yield and purity of the disazo dye.

The synthesis relies on the availability and purity of its key precursors:

1,1-Bis(4-aminophenyl)cyclohexane: This diamine is typically synthesized via the condensation of aniline (B41778) with cyclohexanone (B45756) dyestuffintermediates.comgoogle.com.

7-Hydroxynaphthalene-1,3-disulfonic acid (G acid): This is prepared through the sulfonation of 2-naphthol (B1666908) chemicalbook.com.

Phenol: A widely available industrial chemical.

Reaction Optimization: Achieving high yields and purity for Acid Orange 33 necessitates careful control over several reaction parameters:

Temperature Control: Maintaining low temperatures (0-5°C) during diazotization is paramount to prevent the premature decomposition of the diazonium salts nih.govsavemyexams.comnih.govevitachem.combeilstein-journals.org. While coupling reactions can sometimes tolerate slightly higher temperatures (e.g., 5-20°C) to increase reaction rates, careful optimization is needed to balance speed with potential side reactions like hydrolysis acs.org.

pH Management: The pH is critical for both stages. Diazotization requires an acidic environment nih.govbeilstein-journals.org. For azo coupling, particularly with phenolic components, slightly alkaline conditions (pH 7-10) are optimal to generate the more reactive phenoxide ion nih.govbeilstein-journals.orgacs.orgrsc.org. However, excessively high pH can lead to the decomposition of diazonium salts beilstein-journals.org.

Concentration and Stoichiometry: Precise control over the molar ratios of reactants and their concentrations is vital for maximizing the yield and minimizing the formation of unwanted by-products beilstein-journals.org.

Mixing Efficiency: Effective mixing is crucial to ensure uniform reactant distribution and temperature control, especially in industrial-scale batch processes and continuous-flow systems beilstein-journals.orgbohrium.com.

Double Nitriding and Coupling Reaction Mechanisms

Advanced Synthesis Strategies for Acid Orange 33 Derivatives

While the established route is effective, research into advanced synthesis strategies focuses on improving efficiency, sustainability, and creating novel derivatives with tailored properties.

Functionalization involves modifying the structure of Acid Orange 33 or synthesizing related dyes with specific appended groups. This can be achieved through various chemical transformations. For instance, in the broader context of azo dye chemistry, strategies like copper-mediated C-N bond formation on amino-substituted azo dyes have been employed to enhance thermal stability for specialized applications mdpi.com. Electrochemical methods have also been used to generate reactive intermediates that can be further functionalized by reacting with nucleophiles, leading to novel derivatives . Such approaches aim to impart specific characteristics, such as improved lightfastness, altered solubility, or unique optical properties, to the dye molecule.

The drive for more efficient and environmentally friendly synthesis has spurred the development of various catalytic systems for azo dye production:

Solid Acid Catalysts: Heterogeneous catalysts, such as nano BF₃·SiO₂, sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H), and various silica-based materials, have demonstrated significant utility. These catalysts often enable solvent-free reactions at room temperature, offering advantages in terms of reusability, reduced waste, and improved stability of diazonium intermediates ijnnonline.netresearchgate.netresearchgate.netrsc.orgtandfonline.com.

Other Catalytic Systems: Other explored catalysts include p-toluenesulfonic acid (PTSA), ferric hydrogen sulfate (B86663), zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K-10), and sulfated zirconia savemyexams.comlmaleidykla.lt. Eco-friendly options like baker's yeast have also been investigated lmaleidykla.lt. Furthermore, the use of Brønsted acidic ionic liquids has been reported to promote azo dye synthesis under milder conditions nih.gov. These catalytic approaches generally aim to accelerate reaction rates, improve yields, and simplify purification processes.

Directed Functionalization Approaches

Principles of Green Chemistry in Acid Orange 33 Synthesis

The principles of green chemistry are increasingly integrated into the synthesis of azo dyes to minimize environmental impact and enhance safety. Key strategies include:

Solvent Reduction and Elimination: Moving towards solvent-free reactions, often utilizing grinding techniques, significantly reduces the generation of hazardous liquid waste researchgate.netresearchgate.netrsc.orgtandfonline.comnih.gov.

Catalyst Development: Employing reusable, heterogeneous, and non-toxic catalysts (e.g., solid acids, magnetic nanoparticles) replaces the need for stoichiometric amounts of harsh acids or bases ijnnonline.netresearchgate.netresearchgate.netrsc.orgtandfonline.comlmaleidykla.lt. This also facilitates easier separation and recycling of the catalyst.

Milder Reaction Conditions: Performing reactions at ambient or room temperature researchgate.netresearchgate.netrsc.orgtandfonline.comnih.gov reduces energy consumption and enhances operational safety, particularly by mitigating the risks associated with unstable diazonium salts.

Waste Minimization and Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product and minimize the formation of by-products is a core green chemistry objective savemyexams.comuobaghdad.edu.iq.

Safer Reagents: Replacing toxic solvents and corrosive acids/alkalis with more benign alternatives is crucial for sustainable chemical manufacturing researchgate.netlmaleidykla.ltuobaghdad.edu.iq.

By adopting these green chemistry principles, the synthesis of Acid Orange 33 and similar azo dyes can be made more sustainable, safer, and cost-effective.

Environmental Remediation and Fate of Acid Orange 33

Degradation Mechanisms of Acid Orange 33

The degradation of azo dyes like Acid Orange 33 typically involves the cleavage of the characteristic azo bond (–N=N–). This can be achieved through various mechanisms, including reductive or oxidative pathways. Advanced Oxidation Processes are designed to facilitate the oxidative cleavage of the azo bond and the subsequent mineralization of the resulting aromatic intermediates into simpler, less harmful compounds like carbon dioxide and water. canada.ca

Advanced Oxidation Processes (AOPs) constitute a class of chemical treatment procedures designed to eliminate organic pollutants from water and wastewater. dokumen.pub The fundamental principle of AOPs is the in-situ generation of highly potent chemical oxidants, primarily the hydroxyl radical (•OH). These radicals are non-selective and can rapidly oxidize a wide spectrum of organic compounds, including complex dye molecules. AOPs can be categorized into various systems, such as chemical, photochemical, and catalytic processes, often involving combinations of oxidants like hydrogen peroxide (H₂O₂) and ozone (O₃) with catalysts (e.g., iron salts) or irradiation (e.g., UV light). dokumen.pub

Advanced Oxidation Processes (AOPs)

Fenton and Photo-Fenton Chemistry for Azo Dye Decomposition

The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce powerful hydroxyl radicals. This process is one of the most effective AOPs for treating industrial wastewater. The photo-Fenton process enhances the degradation rate by incorporating UV light, which facilitates the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. These processes have been successfully applied to decolorize and degrade various synthetic organic dyes. scribd.com

However, specific research detailing the degradation kinetics, optimal operational parameters (such as pH, reactant concentrations), and degradation by-products for Acid Orange 33 using Fenton or photo-Fenton processes is not extensively available in the reviewed literature.

Electrochemical Oxidation Pathways and Anode Material Development

Electrochemical oxidation is an AOP where pollutants are destroyed through anodic oxidation. This can occur via direct electron transfer at the anode surface or, more commonly, through indirect oxidation by electrochemically generated species like hydroxyl radicals or active chlorine. The efficiency of this process is highly dependent on the anode material.

A patent application mentions an electrolytic cell and a composition of Acid Orange 33, suggesting its relevance in electrochemical contexts. ipindia.gov.in However, detailed studies on the electrochemical degradation pathways of Acid Orange 33, including the influence of different anode materials (e.g., Boron-Doped Diamond, Mixed Metal Oxides), current density, and supporting electrolytes on its removal efficiency and mineralization, are not specified in the available search results.

Photocatalytic Degradation Kinetics and Catalyst Design

Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst (like Titanium Dioxide, TiO₂) and a light source (such as UV or visible light) to generate oxidizing species. When the catalyst absorbs photons of sufficient energy, it generates electron-hole pairs, which react with water and oxygen to form hydroxyl radicals and superoxide (B77818) radical anions, respectively, leading to the degradation of organic pollutants.

While photocatalysis is a widely studied method for dye removal, specific research focusing on the photocatalytic degradation of Acid Orange 33 is limited. Studies on the adsorption of Acid Orange 33 onto materials like clay/polymer nanocomposite hydrogels have been conducted, where UV spectroscopy was used to determine the dye concentration. However, these studies focus on adsorption as a removal mechanism rather than oxidative degradation. Detailed kinetic models and catalyst design specifics for the photocatalytic oxidation of Acid Orange 33 are not available in the provided search results.

Ozonation and Synergistic Oxidation Techniques

Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down complex organic molecules. The process can occur through direct reaction with the pollutant or indirectly via the formation of hydroxyl radicals, especially at higher pH values. The effectiveness of ozonation can be enhanced by combining it with other processes, such as UV irradiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂), which accelerate the generation of hydroxyl radicals.

Although ozonation is a recognized method for treating dye-laden wastewater, researchgate.net specific studies detailing the efficiency, kinetics, and mechanistic pathways for the degradation of Acid Orange 33 by ozonation or synergistic techniques were not identified in the search results.

Peroxide-Based Oxidation Systems for Azo Bond Scission

Peroxide-based oxidation systems, beyond the Fenton reaction, utilize oxidants like hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻) activated by energy sources such as heat, UV light, or transition metals to generate strong oxidizing radicals (•OH or SO₄•⁻). These radicals are highly effective in cleaving the azo bonds of dyes. For instance, the H₂O₂/pyridine/Cu(II) system is a known AOP capable of decolorizing wastewater. dokumen.pub

While these systems are established for dye degradation, specific research applying peroxide-based oxidation for the decomposition of Acid Orange 33, including data on reaction kinetics and the efficiency of azo bond scission, is not detailed in the available literature. General guidance documents note that azo substances may break down when exposed to oxidizing agents like hydrogen peroxide. canada.ca

Elucidation of Azo Bond Cleavage and Subsequent Molecular Transformations in Acid Orange 33 Degradation

The degradation of Acid Orange 33, like other azo dyes, begins with the cleavage of the –N=N– azo bond. This is the primary step responsible for the decolorization of the wastewater. mdpi.comsemanticscholar.org

Under anaerobic conditions , the cleavage is reductive. Microorganisms transfer electrons to the azo bond, breaking it and forming two aromatic amines. mdpi.comsemanticscholar.org This process is facilitated by enzymes like azoreductases. mdpi.com

Under aerobic or oxidative conditions , such as those mediated by laccases, peroxidases, or biomimetic systems, the mechanism is different. For example, in peroxidase-catalyzed reactions, the phenolic ring of the dye molecule may be oxidized by two electrons, creating a carbonium ion. ohsu.edu A subsequent nucleophilic attack by a water molecule on the carbon atom bearing the azo linkage can cause the N-C bond to cleave. uminho.pt This results in the formation of different intermediates, such as a diazenyl-benzenesulfonic acid, which can then lose a nitrogen molecule to form a benzenesulfonic acid radical. uminho.pt This asymmetric cleavage contrasts with the symmetric reductive cleavage seen in anaerobic processes.

Following the initial azo bond cleavage, the resulting aromatic intermediates undergo further molecular transformations. These subsequent steps are critical for the complete mineralization of the dye into simpler, non-toxic compounds like CO₂, H₂O, and inorganic ions. ufc.br

Identification and Characterization of Degradation Intermediates and Mineralization Products

Identifying the byproducts of Acid Orange 33 degradation is crucial for assessing the effectiveness and environmental safety of a treatment process. The initial breakdown of the azo bond yields aromatic amines, which can sometimes be more toxic than the parent dye. researchgate.netnih.gov

Various analytical techniques, including UV-Visible Spectroscopy, Fourier-Transform Infrared Spectroscopy (FT-IR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), are used to identify these intermediates. frontiersin.orgsemanticscholar.orgscispace.comscispace.com

Studies on similar azo dyes have identified a range of degradation products. For example, in the degradation of Acid Orange 7, identified intermediates included phenol, benzoic acid, phthalic anhydride, coumarin, and 2-naphthol (B1666908), indicating the breakdown of the naphthalene (B1677914) and benzene (B151609) ring structures. scispace.com The disappearance of spectral peaks corresponding to –N=N–, –NH–, and –SO₃ groups, and the appearance of new peaks for C=O groups, confirm the cleavage of the dye and the formation of carbonyl compounds like aldehydes, ketones, or quinones. scispace.com

In laccase-mediated degradation of acid orange dyes, a common product identified was 4-(4-aminophenylazo)-benzenesulfonic acid. nih.gov In other oxidative processes, intermediates such as p-benzoquinone and 2,5-dihydroxybenzenesulfonic acid have been detected. scispace.comscispace.com The ultimate goal of any treatment process is complete mineralization, where these organic intermediates are fully converted to carbon dioxide and water, which is often indicated by a significant reduction in TOC. frontiersin.org However, complete mineralization is not always achieved, and stable, sometimes toxic, intermediates can remain. nih.govscispace.com

Adsorption Studies of Acid Orange 33

Adsorption has been widely investigated as a cost-effective and efficient method for removing dyes from aqueous solutions. iwaponline.commdpi.com The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). iwaponline.com The effectiveness of an adsorbent is largely dependent on its surface characteristics, such as surface area and porosity. iwaponline.com

Development and Characterization of Adsorbent Materials for Acid Orange 33 Removal

A variety of materials have been explored for their potential to adsorb Acid Orange 33, ranging from naturally occurring clays (B1170129) and agricultural byproducts to synthetically engineered materials like metal-organic frameworks.

Natural clays, such as bentonite (B74815), are abundant, low-cost, and possess a high potential for ion exchange, making them attractive adsorbents for water treatment. mdpi.commdpi.com Bentonite is primarily composed of minerals like montmorillonite (B579905), kaolinite, and quartz. mdpi.com However, the inherent negative surface charge of bentonite can lead to repulsion of anionic dyes like Acid Orange 33. researchgate.net

To enhance the adsorption capacity for anionic dyes, clays are often modified. A common modification involves the use of cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), to create organoclays. asianpubs.orgsemanticscholar.orgeeer.org This modification converts the clay's surface from hydrophilic to organophilic, improving its affinity for organic pollutants. semanticscholar.org Studies have shown that surfactant-modified bentonite exhibits significantly higher adsorption capacities for acid dyes compared to its unmodified counterpart. asianpubs.orgresearchgate.net For instance, the maximum adsorption efficiency of CTAB-modified bentonite for Acid Orange 33 was found to be 50 mg/g. asianpubs.orgresearchgate.net The modification process increases the interlayer spacing of the clay, providing more sites for dye molecules to be adsorbed. eeer.org

Characterization techniques such as Scanning Electron Microscopy (SEM), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD) are used to analyze the morphological and structural changes in the clay after modification. mdpi.comsemanticscholar.org

Activated carbon (AC) is a widely used adsorbent due to its high porosity, large surface area, and favorable surface chemistry. rsc.orgscispace.com It can be produced from various precursors, including agricultural waste, making it a potentially low-cost option. ripublication.comdoi.org The effectiveness of activated carbon in adsorbing dyes is influenced by factors such as pH and initial dye concentration. scispace.com For anionic dyes like Acid Orange 7, a similar acidic dye, adsorption is generally more favorable at lower pH values.

The adsorption capacity of activated carbon can be significant. For example, activated carbon prepared from de-inked pulp waste sludge showed a maximum adsorption capacity of 12.88 mg/g for Acid Orange 7. Another study using activated carbon from Leucaena leucocephala seed shells reported a maximum monolayer adsorption capacity of 72.34 mg/g for Acid Orange 7. ripublication.com

Graphene oxide (GO), another carbon-based material, has also been investigated for dye removal, often as part of a composite material to enhance adsorption capabilities. acs.org

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials synthesized from metal ions and organic linkers. acs.org They are noted for their exceptionally high surface areas, tunable pore sizes, and modifiable surfaces, making them highly effective adsorbents. iwaponline.comresearchgate.net MOFs can be designed to have specific functionalities that enhance their interaction with pollutants. fortunejournals.com

The adsorption mechanism of dyes onto MOFs can involve various interactions, including electrostatic forces, π-π stacking, and hydrogen bonding. mdpi.com The stability of MOFs in water is a critical factor for their practical application in wastewater treatment. acs.org Some MOFs, like Fe-BTC, have demonstrated high removal efficiency for anionic dyes like methyl orange, maintaining consistent performance over a wide pH range. mdpi.com

Nanocomposites incorporating MOFs with other materials, such as graphene oxide or magnetic nanoparticles, are also being developed to improve adsorption efficiency and facilitate the separation of the adsorbent from water. acs.orgmdpi.com For instance, a magnetic Fe3O4/MIL-88A composite has been shown to be effective for the removal of various dyes. researchgate.net

Bio-adsorbents are derived from natural materials, including agricultural wastes and biopolymers like chitosan (B1678972). researchgate.net These materials are attractive due to their low cost, abundance, and biodegradability. mdpi.com Agricultural wastes such as orange peels, tea pulps, and various plant leaves have been explored as potential adsorbents for dyes. mdpi.commdpi.comnih.govpjoes.com

Chitosan, derived from chitin, possesses functional groups like amine (–NH2) and hydroxyl (–OH) that facilitate the binding of pollutants. oup.com It can be processed into various forms like beads, gels, and nanofibers to enhance its adsorption performance. oup.com The adsorption capacity of chitosan for anionic dyes is often improved by cross-linking or modification. scirp.org

The effectiveness of agricultural waste as adsorbents can be enhanced through physical or chemical modifications, such as acid treatment, which can increase surface area and introduce new functional groups. researchgate.netencyclopedia.pubresearchgate.net For example, nitric acid-modified lettuce leaves combined with chitosan have shown high adsorption capacity for methylene (B1212753) blue. researchgate.net

Table 1: Comparison of Maximum Adsorption Capacities (q_max) for Similar Acid Dyes by Various Adsorbents

Adsorbent Dye q_max (mg/g) Reference
CTAB-Modified Bentonite Acid Orange 33 50 asianpubs.orgresearchgate.net
De-inked Pulp Waste Sludge AC Acid Orange 7 12.88
Leucaena leucocephala Seed Shell AC Acid Orange 7 72.34 ripublication.com
CeO2 Nanoparticles Acid Orange 10 33.33 core.ac.uk
Metal-Organic Frameworks (MOFs) and Nanocomposites for Dye Sequestration

Adsorption Kinetics and Equilibrium Modeling for Acid Orange 33

To understand the efficiency and mechanism of the adsorption process, kinetic and equilibrium models are applied to experimental data.

Adsorption Kinetics studies describe the rate of dye uptake by the adsorbent. Several models are used to analyze the kinetic data, with the pseudo-first-order and pseudo-second-order models being the most common.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. ripublication.com

The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.comscirp.org

For the adsorption of many acid dyes, including those similar to Acid Orange 33, the pseudo-second-order model has been found to provide a better fit to the experimental data, indicating that chemisorption plays a significant role in the process. asianpubs.orgresearchgate.net

Adsorption Equilibrium is described by isotherm models, which relate the amount of dye adsorbed onto the adsorbent to the concentration of the dye remaining in the solution at equilibrium. The two most frequently used isotherm models are the Langmuir and Freundlich models.

The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. ripublication.com

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. ripublication.comcore.ac.uk

Studies on the adsorption of Acid Orange 33 on CTAB-modified bentonite have shown that the data fits well with both the Langmuir and Freundlich models. asianpubs.org Similarly, the adsorption of other acid dyes on various adsorbents has been successfully described by these models. ripublication.commdpi.comresearchgate.net The choice of the best-fitting model depends on the specific adsorbent-adsorbate system.

Table 2: Kinetic and Equilibrium Model Parameters for Acid Orange Adsorption

Adsorbent Dye Kinetic Model Equilibrium Model Reference
CTAB-Modified Bentonite Acid Orange 33 Pseudo-second-order Langmuir, Freundlich asianpubs.org
Leucaena leucocephala AC Acid Orange 7 Pseudo-second-order Langmuir ripublication.com
De-inked Pulp Waste Sludge AC Acid Orange 7 Pseudo-second-order Freundlich
Activated Carbon Orange-G Pseudo-second-order Langmuir researchgate.net
Analysis using Langmuir and Freundlich Isotherm Models

Thermodynamic Characterization of Acid Orange 33 Adsorption Processes

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are essential for determining the spontaneity and nature of the Acid Orange 33 adsorption process. researchgate.netresearchgate.net These parameters can be calculated from experimental data obtained at different temperatures.

A negative value of ΔG° indicates that the adsorption process is spontaneous. researchgate.netresearchgate.net For the adsorption of Acid Orange 33 on CTAB-treated bamboo fiber, ΔG° values were consistently negative, ranging from -0.183 kJ/mol to -3.884 kJ/mol at various temperatures, confirming the feasibility and spontaneity of the process. researchgate.net

The enthalpy change (ΔH°) provides information about the endothermic or exothermic nature of the adsorption. A positive ΔH° suggests an endothermic process, where adsorption is favored at higher temperatures. For example, the adsorption of a reactive dye on CTAB-treated bamboo fiber had a ΔH° of 54.88 kJ/mol, indicating an endothermic reaction. researchgate.net

The entropy change (ΔS°) reflects the change in randomness at the solid-liquid interface during adsorption. A positive ΔS° suggests an increase in disorder. In the same study, the ΔS° was found to be 184.54 J/mol/K, indicating an entropy-driven process. researchgate.net

Optimization of Adsorption Efficiency by Environmental Parameters

The pH of the aqueous solution is a critical parameter that significantly influences the adsorption of Acid Orange 33 by affecting the surface charge of the adsorbent and the ionization state of the dye molecule. Acid Orange 33 is an anionic dye, meaning it carries a negative charge in solution due to the presence of sulfonate (SO₃⁻) groups.

The adsorption of anionic dyes like Acid Orange 33 is generally favored at lower pH values. At acidic pH, the surface of many adsorbents becomes protonated, acquiring a positive charge. This positive surface charge promotes the electrostatic attraction of the negatively charged anionic dye molecules, leading to enhanced adsorption. Conversely, as the pH increases, the adsorbent surface tends to become more negatively charged, resulting in electrostatic repulsion with the anionic dye molecules and a decrease in adsorption efficiency. mdpi.com Studies on various adsorbents have confirmed that the removal of anionic dyes is often optimal under acidic conditions. mdpi.com

Influence of Initial Dye Concentration and Adsorbent Dosage

The efficiency of removing Acid Orange 33 from water through adsorption is significantly impacted by both the initial concentration of the dye and the dosage of the adsorbent material used.

Conversely, increasing the adsorbent dosage typically enhances the percentage of dye removal. nih.gov A higher dose of adsorbent introduces more available surface area and a greater number of active adsorption sites for the dye molecules to bind to. ekb.eg For instance, in a study on a similar dye, Acid Orange 7, increasing the adsorbent dosage of tea pulps from 1 g/L to 10 g/L increased the removal efficiency to 98.41%. nih.gov This is a common phenomenon observed in adsorption studies; as the adsorbent concentration rises, the surface available for dye molecules becomes larger, leading to a higher removal percentage until a point of equilibrium or saturation is reached. nih.govbioline.org.br

Table 1: Effect of Initial Dye Concentration and Adsorbent Dosage on Dye Removal

DyeAdsorbentInitial Dye Concentration (mg/L)Adsorbent Dosage (g/L)Removal Efficiency (%)Adsorption Capacity (mg/g)Reference
Acid Orange 33 CTAB-Modified Bentonite500.8 (for 100 mL)99.9 (calculated from capacity)50 asianpubs.org
Acid Red 33 nZVI-AC100.2100-
Acid Red 33 nZVI-AC200.288.16-
Acid Orange 7 Kenya Tea Pulps501-- nih.gov
Acid Orange 7 Kenya Tea Pulps501098.41- nih.gov
Methyl Orange Cholestyramine50-1250.496.95 -> 62.21121.18 -> 191.28 ekb.eg
Methyl Orange Cholestyramine500.4 -> 1.096.95 -> 99.99121.18 -> 124.99 ekb.eg
Reactive Orange 16 Cu(I)-PANI composite20 -> 1000.0694.67 -> 38.231.55 -> 157.79 mdpi.com
Temperature-Dependent Adsorption Behavior

Temperature is a critical parameter in the adsorption process, influencing the kinetic energy of dye molecules, the solubility of the dye, and the nature of the adsorption itself (whether it is endothermic or exothermic).

For the adsorption of Acid Red 33 using a nanocomposite of zero-valent iron and activated carbon (nZVI-AC), the process was found to be spontaneous and endothermic. An endothermic process means that adsorption is favored at higher temperatures. In that study, the optimal temperature for removal was identified as 313 K (40°C). Similarly, studies on other acid dyes like Methyl Orange and Acid Orange 7 also indicated that an increase in temperature could lead to a slight increase in adsorption capacity, suggesting an endothermic process. nih.govscirp.org

In contrast, some studies on other orange dyes have found the adsorption process to be exothermic, where adsorption capacity decreases as temperature increases. acs.org For example, the adsorption of Acid Orange 8 onto a chitosan–fumed silica (B1680970) composite was determined to be an exothermic and spontaneous process. acs.org The adsorption capacity at 5°C was about one-third higher than at 45°C, which was attributed to the weakening of adsorptive forces between the dye and the adsorbent surface at higher temperatures. acs.org This highlights that the effect of temperature is highly dependent on the specific dye and adsorbent system.

Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to understand the nature of the adsorption. A negative ΔG° indicates a spontaneous process. A positive ΔH° signifies an endothermic process, while a negative value indicates an exothermic one. A positive ΔS° suggests increased randomness at the solid-solution interface during adsorption.

Table 2: Thermodynamic Parameters for the Adsorption of Various Dyes

DyeAdsorbentTemperature (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Nature of ProcessReference
Acid Red 33 nZVI-AC313NegativePositivePositiveSpontaneous, Endothermic
Methyl Orange Cholestyramine298-318Negative-17.85-103.2Spontaneous, Exothermic ekb.eg
Acid Orange 8 Chitosan–fumed silica278-318NegativeNegative-Spontaneous, Exothermic acs.orgnih.gov
Acid Orange 7 Amberlite FPA-98293-323-13.0650.84Endothermic jmaterenvironsci.com
Role of Ionic Strength and Co-existing Components in Adsorption Performance

The primary mechanism of inhibition is competition for active adsorption sites. researchgate.net Anionic dyes, such as Acid Orange 33, are negatively charged in solution. Other anions present in the water, like chlorides (Cl⁻), sulfates (SO₄²⁻), carbonates (CO₃²⁻), and nitrates (NO₃⁻), can compete with the dye anions for the positively charged active sites on the adsorbent surface. rsc.org This competition can lead to a slight reduction in dye removal efficiency. rsc.org For example, in a study on the removal of Acid Orange 7, the presence of common anions like chloride, carbonate, and bicarbonate resulted in a slight decrease in dye removal due to competition for surface binding sites.

An increase in ionic strength can also compress the electrical double layer surrounding the adsorbent particles. jmaterenvironsci.com For systems where electrostatic attraction is the dominant adsorption mechanism, an increase in ionic strength generally leads to a decrease in adsorption capacity. jmaterenvironsci.com This is because the high concentration of salt ions can shield the electrostatic attraction between the charged adsorbent surface and the dye ions. mdpi.com However, the specific effect can vary; in some cases, the influence of ionic strength is reported to be weak, causing only a slight decline in adsorption capacity. researchgate.net The nature of the cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) can also play a role, potentially forming complexes with the dye or competing for certain types of exchange sites. mdpi.comorientjchem.org

Environmental Distribution and Transport of Acid Orange 33

The environmental fate of Acid Orange 33, once released, is governed by its distribution and transport through various environmental compartments, including water, soil, and sediment.

Partitioning Behavior in Aqueous, Sediment, and Soil Compartments

Acid Orange 33 is an acid dye, which is characterized by its high solubility in water. worlddyevariety.comnih.govleatherdyes.net Due to its hydrophilic nature, when released into aquatic systems, it is expected to remain predominantly in the water column for extended periods. canada.ca

Hydrophilicity and Electrostatic Interactions with Environmental Matrices

Acid Orange 33 is very soluble in water, a key characteristic of its hydrophilic nature. nih.govdyesupplier.com As an anionic dye, its molecular structure contains sulfonate groups (-SO₃⁻), which are negatively charged in aqueous solutions across a wide pH range. This charge is a primary driver of its interaction with environmental matrices.

The dominant interaction mechanism between Acid Orange 33 and environmental surfaces like soil, sediment, and clay minerals is electrostatic interaction. mdpi.comiwaponline.commdpi.com The surface charge of these environmental particles is typically pH-dependent. At low pH values (acidic conditions), the surfaces of materials like clays and organic matter become protonated, resulting in a net positive charge. This positively charged surface strongly attracts the negatively charged anionic dye molecules, leading to significant adsorption. mdpi.com

Conversely, as the pH increases (becomes neutral or alkaline), the surface charge of these matrices tends to become negative. This results in electrostatic repulsion between the negatively charged surface and the anionic dye molecules, which significantly reduces adsorption. Therefore, the environmental mobility and distribution of Acid Orange 33 are highly sensitive to the pH of the surrounding soil and water. Besides electrostatic forces, other mechanisms like hydrogen bonding and van der Waals forces may also contribute to the adsorption process. mdpi.com

Advanced Analytical Methodologies in Acid Orange 33 Research

Spectroscopic Characterization and Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a powerful lens through which to examine Acid Orange 33. Different regions of the electromagnetic spectrum, when interacting with the dye molecule, reveal distinct types of information, enabling a multi-faceted understanding of its properties and behavior.

UV-Visible (UV-Vis) spectroscopy is a cornerstone technique in the study of Acid Orange 33, primarily utilized for quantitative analysis and tracking the progress of decolorization processes. mt.comlibretexts.org This method is based on the principle that molecules absorb light at specific wavelengths. Acid Orange 33, being a colored compound, exhibits strong absorption in the visible region of the electromagnetic spectrum.

The concentration of Acid Orange 33 in an aqueous solution can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax). mt.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By creating a calibration curve with standard solutions of known concentrations, the concentration of an unknown sample can be accurately determined. mt.comlibretexts.org

In degradation and decolorization studies, UV-Vis spectroscopy is indispensable for monitoring the removal of the dye from water. scispace.compjoes.com The decrease in the intensity of the main absorption peak of Acid Orange 33 over time directly corresponds to the reduction in its concentration, indicating the efficiency of the treatment process. researchgate.net For instance, in various degradation experiments, the disappearance of the characteristic peak in the visible spectrum signifies the breakdown of the chromophore, the part of the molecule responsible for its color. nih.gov

ApplicationWavelength RangeKey MeasurementReference
Concentration DeterminationUV-Visible (typically 200-800 nm)Absorbance at λmax mt.comlibretexts.org
Decolorization MonitoringVisible (typically 400-700 nm)Decrease in absorbance at λmax scispace.compjoes.comresearchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of Acid Orange 33, FT-IR helps in confirming its chemical structure by detecting the characteristic vibrational frequencies of its constituent bonds, such as N=N (azo group), S=O (sulfonate group), O-H, and various C-H and C=C bonds within the aromatic rings. scispace.comdeswater.com

Beyond characterizing the dye itself, FT-IR is extensively used to analyze adsorbents before and after the adsorption of Acid Orange 33. eeer.org By comparing the FT-IR spectra of the adsorbent, it is possible to identify which of the adsorbent's functional groups are involved in the binding of the dye molecules. mdpi.com Shifts in the positions or changes in the intensity of peaks corresponding to groups like hydroxyl (-OH) or amino (-NH2) on the adsorbent surface can indicate their participation in the adsorption process through mechanisms like hydrogen bonding or electrostatic interactions. jwent.net

Functional GroupCharacteristic Wavenumber (cm⁻¹)Significance in Acid Orange 33
Azo group (-N=N-)~1400-1500Core structural feature of the dye
Sulfonate group (-SO₃)~1030-1070 and ~1150-1230Confers water solubility
Hydroxyl group (-OH)~3200-3600 (broad)Potential site for interactions
Aromatic C-H~3000-3100Part of the benzene (B151609) and naphthalene (B1677914) rings
Aromatic C=C~1450-1600Part of the benzene and naphthalene rings

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. mdpi.comnmims.edumdpi.com It provides information about the chemical environment of individual atoms (specifically, nuclei with non-zero spin like ¹H and ¹³C), allowing for the precise mapping of the molecular structure. scholaris.ca For Acid Orange 33, 1D and 2D NMR experiments can confirm the connectivity of atoms and the spatial relationships between them, solidifying the structural assignment. herts.ac.uk

A significant area of research for azo dyes like Acid Orange 33 is the study of tautomerism. psu.edu Azo dyes containing a hydroxyl group ortho or para to the azo linkage can exist in two tautomeric forms: the azo form and the hydrazone form. psu.edu These forms can coexist in equilibrium, and their relative proportions can be influenced by factors like the solvent and pH. rsc.org NMR spectroscopy is a key tool for investigating this phenomenon, as the different tautomers will give rise to distinct sets of signals in the NMR spectrum. nih.govacs.org By analyzing the chemical shifts and coupling patterns, researchers can identify the predominant tautomeric form under specific conditions and study the dynamics of their interconversion. rsc.org

Raman spectroscopy, like FT-IR, provides information about the vibrational modes of a molecule. nih.gov However, the selection rules for Raman and IR spectroscopy are different, making them complementary techniques. Raman spectroscopy is particularly useful for analyzing symmetric non-polar bonds, which may be weak or absent in an IR spectrum. For Acid Orange 33, Raman spectroscopy can provide a distinct vibrational fingerprint, offering further confirmation of its structure. mdpi.comchemicalbook.com It can be used to identify the characteristic bands of the azo linkage and the aromatic ring structures. mdpi.com In studies involving the interaction of Acid Orange 33 with other materials, such as catalysts or surfaces, Raman spectroscopy can reveal structural changes or interactions at the molecular level. mdpi.comroyalsocietypublishing.org

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique that detects species with unpaired electrons, such as free radicals. du.ac.insrce.hr This makes it an invaluable tool for studying the degradation mechanisms of Acid Orange 33, particularly in advanced oxidation processes (AOPs). syntechinnovation.com AOPs often involve the generation of highly reactive radical species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which are responsible for breaking down the dye molecule. srce.hrmdpi.com

Direct detection of these short-lived radicals is often difficult. Therefore, a technique called spin trapping is commonly employed. researchgate.netresearchgate.net A "spin trap" molecule is added to the reaction mixture, which reacts with the transient radicals to form a more stable radical adduct that can be detected and characterized by EPR. researchgate.netunito.it The resulting EPR spectrum provides a characteristic signature that allows for the identification of the original radical species, thereby offering direct evidence of the reaction mechanism. mdpi.comacs.org

Radical SpeciesRole in DegradationDetection Method
Hydroxyl Radical (•OH)Powerful, non-selective oxidantEPR with spin trapping (e.g., DMPO)
Superoxide Radical (O₂•⁻)Oxidizing and reducing agentEPR with spin trapping (e.g., DMPO)
Organic RadicalsIntermediates in dye breakdownEPR with spin trapping

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. carleton.eduqaronline.org It works by irradiating a sample with X-rays and measuring the characteristic secondary (or fluorescent) X-rays emitted from the sample. acs.org While XRF is generally not used for the direct analysis of the light elements (like C, H, O, N) that constitute the Acid Orange 33 molecule itself, it is highly valuable for analyzing materials used in conjunction with the dye, such as catalysts or adsorbents. epa.goviotcco.com

For example, if a metal-oxide catalyst is used for the degradation of Acid Orange 33, XRF can be used to quantify the elemental composition of the catalyst, ensuring its purity and proper formulation. scispace.com Similarly, when studying the adsorption of the dye onto natural materials like clays (B1170129) or activated carbon derived from agricultural waste, XRF can identify and quantify the elemental constituents of the adsorbent, which can influence its surface chemistry and adsorption capacity. researchgate.netmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection in Degradation Processes

Chromatographic Separation and Identification Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for separating complex mixtures and identifying their individual components. In the context of Acid Orange 33 research, various chromatographic techniques are employed to assess its purity and to identify the multitude of products that can form during its degradation.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing non-volatile or thermally unstable compounds like Acid Orange 33. It is extensively used for two main purposes: determining the purity of the dye and monitoring the progress of its degradation by profiling the formation of intermediate products.

For purity assessment, HPLC can effectively separate the main Acid Orange 33 compound from unreacted starting materials or by-products generated during its synthesis. Studies on similar azo dyes, such as C.I. Acid Orange 3, have utilized HPLC to quantify impurities. nih.gov The intensity of the peak corresponding to Acid Orange 33 in the chromatogram is proportional to its concentration, allowing for precise quantification.

In degradation studies, HPLC is invaluable for tracking the disappearance of the parent dye and the emergence of degradation products over time. researchgate.netscispace.com By analyzing samples at different intervals during a degradation process (e.g., photocatalytic or biological treatment), a kinetic profile can be established. The appearance of new peaks in the chromatogram signifies the formation of intermediates. For instance, in studies of other orange azo dyes, HPLC has been used to separate and monitor multiple colored degradation products. nih.gov

Table 1: Typical HPLC Parameters for Azo Dye Analysis

Parameter Description Common Setting
Column The stationary phase where separation occurs. Reverse-phase C18 column
Mobile Phase The solvent that carries the sample through the column. A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.
Detector The component that visualizes the separated compounds. UV-Vis or Photodiode Array (PDA) detector, set at the dye's maximum absorbance wavelength (λmax). mdpi.com
Flow Rate The speed at which the mobile phase moves through the column. Typically 0.8 - 1.0 mL/min. nih.gov
Injection Volume The amount of sample introduced into the system. 10 - 20 µL

When Acid Orange 33 degrades, the cleavage of its complex structure can sometimes result in the formation of smaller, more volatile organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for identifying these volatile metabolites. chemrxiv.org

In this method, volatile compounds are separated by the gas chromatograph based on their boiling points and polarity. As each compound elutes from the GC column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment into characteristic pieces. The resulting mass spectrum is a unique "fingerprint" that allows for the definitive identification of the compound. researchgate.net

Sample preparation techniques like headspace solid-phase microextraction (HS-SPME) are often used to extract and concentrate volatile compounds from a liquid sample before injection into the GC-MS system. researchgate.net Research on the degradation of other azo dyes has shown that volatile products such as benzene can be formed and identified using GC-MS. ohsu.edu However, it is noteworthy that some azo dyes, particularly those with specific substituents, may not generate volatile organic products upon degradation. ohsu.edu

Many of the degradation products of sulfonated azo dyes like Acid Orange 33 are themselves non-volatile and polar, making them unsuitable for GC-MS analysis. For these compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. epa.gov It combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry.

LC-MS is particularly effective for identifying the large, often sulfonated, aromatic intermediates that are formed during the initial stages of dye degradation. epa.gov The liquid chromatograph first separates these complex products, which are then ionized (often using electrospray ionization, ESI) and analyzed by the mass spectrometer to determine their molecular weight and structural information. researchgate.net Studies on the degradation of similar azo dyes have successfully used LC-MS to identify a range of non-volatile intermediates. nih.gov

Table 2: Potential Non-Volatile Degradation Products of Azo Dyes Identified by LC-MS

Compound Type Example Reference Study
Sulfonated Aromatics Sulfanilic acid Degradation of Orange G researchgate.net
Naphthoquinone Derivatives 1,2-naphthoquinone Fungal degradation of Orange II uga.edu
Hydroxylated Intermediates 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid Impurity in Acid Red 33 europa.eu
Phenolic Compounds 4-methyl-1,2-benzoquinone Degradation of Disperse Yellow 3 ohsu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Degradation Metabolites

Microscopic and Surface Analysis Techniques

Understanding the physical and elemental characteristics of materials used to treat or remove Acid Orange 33 from wastewater is crucial for optimizing these processes. Microscopic and surface analysis techniques provide high-resolution visual and compositional data.

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology and topography of solid materials at high magnification. mdpi.com In research related to Acid Orange 33, SEM is typically used to characterize adsorbents or catalysts before and after the dye removal process.

For example, SEM analysis can reveal the porous structure, surface texture, and particle shape of a material like activated carbon or a nanocomposite designed to adsorb the dye. mdpi.com After exposure to Acid Orange 33, SEM images can show changes in the surface morphology, such as the filling of pores or the agglomeration of particles, providing visual evidence of the adsorption mechanism.

Often coupled with an SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.com While SEM provides morphological information, EDS identifies the elemental composition of the sample's surface. myscope.training

When the electron beam of the SEM strikes the sample, it causes atoms to emit characteristic X-rays. The EDS detector measures the energy of these X-rays to identify the elements present. researchgate.net In the context of Acid Orange 33 research, EDS is used to confirm the elemental composition of synthesized catalysts or adsorbents. For instance, it can verify the presence of elements like iron, carbon, and oxygen in an iron-based nanocomposite used for dye removal. Furthermore, EDS can create elemental maps, showing the distribution of these elements across the material's surface, which can be useful in understanding how the dye interacts with the active sites of the material.

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. wikipedia.org In this method, a beam of X-rays strikes a crystalline sample, causing the beam to diffract into specific directions. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced. This information allows for the determination of atomic positions, chemical bonds, and other structural details. wikipedia.org

In the context of materials science, XRD is fundamental for characterizing the atomic structure of materials. wikipedia.org For instance, in the study of stearic acid crystals doped with Mn2+ ions, XRD analysis confirmed that all crystals grew in the monoclinic Bm form. mdpi.com The analysis of the XRD patterns, often refined using methods like Rietveld refinement, can reveal changes in the unit cell parameters, indicating strain and deformation within the crystalline lattice. mdpi.com

While direct XRD studies specifically on Acid Orange 33 are not extensively detailed in the provided search results, the technique's application is crucial for understanding the crystalline nature of dyes and related organic compounds. It can be used to identify the polymorphic phases of a substance and analyze its structural stability. mdpi.com The principles of XRD are also being integrated with advanced computational methods, such as convolutional neural networks (CNNs), to accelerate the identification of materials from their diffraction patterns, a technique that could be applied to dyes like Acid Orange 33. acs.org

Thermogravimetric-Differential Thermal (TGA/DTG) Analysis for Thermal Stability

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. wikipedia.org This technique provides information on physical phenomena like phase transitions and desorption, as well as chemical phenomena such as thermal decomposition. wikipedia.org A typical TGA instrument consists of a precision balance with a sample pan inside a furnace, allowing for programmable temperature control. wikipedia.org Differential Thermogravimetry (DTG) is the derivative of the TGA curve, showing the rate of mass change.

TGA is widely used to evaluate the thermal stability of materials. wikipedia.org If a material is thermally stable within a specific temperature range, no significant mass change will be observed. wikipedia.org For example, in the analysis of biomass, TGA is used to study the pyrolytic decomposition and determine the thermal stability of the material under controlled atmospheric conditions, typically with temperatures ranging from 25 to 800 °C. mdpi.com The DTG curves can highlight specific degradation peaks corresponding to the decomposition of different components. mdpi.com

In one study, the thermal degradation of a substance was shown to occur in multiple steps, with TGA revealing the percentage of weight lost in each step and DTG identifying the temperature of maximum degradation rate (Tmax). science.gov For instance, a DSC thermogram might show an endothermic event followed by an exothermic decomposition at higher temperatures. science.gov The degradation temperature of a substance, as revealed by differential scanning curve analysis, can be precisely determined. researchgate.net These methodologies are directly applicable to assessing the thermal stability of Acid Orange 33, providing crucial data for its handling and application in various industrial processes.

Assessment of Degradation and Mineralization Efficiency

Biochemical Oxygen Demand (BOD) Reduction Analysis

Biochemical Oxygen Demand (BOD) is a measure of the amount of dissolved oxygen consumed by aerobic microorganisms as they decompose organic matter in a water sample. wikipedia.org It is a key indicator of the effectiveness of wastewater treatment processes. wikipedia.org The standard BOD test (BOD5) involves measuring the initial dissolved oxygen of a sample, incubating it in the dark at 20°C for five days, and then measuring the final dissolved oxygen. The difference between the initial and final readings indicates the amount of oxygen consumed. wikipedia.orgvermont.gov

In the context of Acid Orange 33 degradation, a significant reduction in BOD levels provides clear evidence of the dye's breakdown. For example, in a study using a bacterial consortium to remediate water containing Acid Orange 33, a 96% reduction in the five-day BOD (BOD5) was observed after 23 hours of incubation under optimal conditions. frontiersin.org This demonstrates the high efficiency of the microbial consortium in degrading the organic components of the dye. frontiersin.org

The BOD test is crucial for assessing the impact of wastewater effluent on the oxygen levels of receiving waters. wikipedia.orghach.com However, the test has limitations, including a lengthy five-day incubation period and potential inhibition of microbial activity by toxic substances in the sample. hach.com

Chemical Oxygen Demand (COD) Reduction Analysis

Chemical Oxygen Demand (COD) is another important parameter for assessing water quality and the efficiency of wastewater treatment. Unlike BOD, which measures biologically oxidizable matter, COD measures the total amount of organic compounds that can be chemically oxidized. hach.comuga.edu The test typically uses a strong chemical oxidant, such as potassium dichromate in a sulfuric acid solution, to oxidize the organic matter in a sample. uga.edu The COD test is much faster than the BOD test, usually taking only a few hours to complete. uga.edu

In studies on the degradation of dyes like Acid Orange 33, COD reduction is a key metric. For instance, in the microbial degradation of Acid Orange 33, a 79% decrease in COD was observed, indicating substantial removal of organic pollutants. frontiersin.org In another study focusing on the degradation of Acid Red 33 using Fenton and photo-Fenton processes, COD tests were used to calculate the mineralization efficiency. sid.ir The photo-Fenton process achieved a higher degradation efficiency compared to the Fenton process alone. sid.ir

It's important to note that for the same wastewater sample, the COD concentration is generally higher than the BOD concentration because COD measures both biodegradable and non-biodegradable organic matter. uga.edu The ratio of COD to BOD can be established for a specific wastewater stream to allow for the quicker COD test to predict the BOD with reasonable reliability. uga.edu

Total Organic Carbon (TOC) Measurement for Mineralization Assessment

Total Organic Carbon (TOC) analysis measures the total amount of carbon bound in organic compounds within a water sample and is a direct measure of the degree of mineralization. redalyc.orgmdpi.com Mineralization refers to the complete oxidation of organic matter to carbon dioxide and water. redalyc.org The TOC analysis method typically involves sparging the sample under acidic conditions to remove inorganic carbon, followed by the digestion of organic carbon to form carbon dioxide, which is then measured. hach.com

In a study on the microbial remediation of Acid Orange 33, a 54% reduction in TOC was achieved, confirming the mineralization of the dye. frontiersin.org Research on other organic pollutants has shown that TOC removal can vary significantly depending on the treatment process and operating conditions. For example, in the treatment of chemical laboratory wastewater using Fenton's reagent, TOC removal ranged from 41.4% to 88.8%. redalyc.org

Interactive Data Table: Degradation Efficiency of Acid Orange 33 by a Bacterial Consortium frontiersin.org

ParameterInitial Value (mg/L)Final Value (mg/L)Reduction (%)
BOD Data not providedData not provided96
COD Data not providedData not provided79
TOC Data not providedData not provided54

Computational Chemistry and Theoretical Studies on Acid Orange 33

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the prediction of molecular structures, electronic properties, and reactivity. By calculating the electronic structure, DFT can provide detailed information about how electrons are distributed within a molecule, which directly influences its chemical behavior.

Azo dyes, including those in the Acid Orange series, are known to exhibit azo-hydrazone tautomerism, a phenomenon where a proton can shift between nitrogen atoms in the azo linkage and adjacent oxygen or nitrogen atoms, leading to two distinct tautomeric forms. DFT calculations are instrumental in investigating this tautomerism. Studies on related dyes, such as Acid Orange 7, have utilized DFT, often with functionals like B3LYP and basis sets such as 6-31+G(d,p), to determine the relative stabilities of the azo (enol-like) and hydrazone (keto-like) forms rsc.orgresearchgate.netacs.orgnih.govrsc.org. These calculations can predict which tautomer is more stable under different conditions (e.g., gas phase vs. solvent) and elucidate the role of intramolecular hydrogen bonding in stabilizing these forms researchgate.netacs.orgrsc.org. While direct DFT studies on Acid Orange 33's tautomeric equilibrium were not found, the established methodologies suggest that similar investigations would reveal its preferred tautomeric state and the factors influencing it.

Table 1: DFT Approaches to Azo-Hydrazone Tautomerism in Azo Dyes

DFT FunctionalBasis SetPrimary ApplicationKey Findings (General for Azo Dyes)Representative Studies
B3LYP6-31+G(d,p)Tautomeric equilibrium, molecular structure, stabilityHydrazone tautomer often more stable in aqueous phases; role of hydrogen bonding in stabilization rsc.orgresearchgate.netacs.orgnih.govrsc.org
PBE06-31+G(d)Reaction mechanism, electronic propertiesInvestigating reaction channels and intermediate formation in degradation processes rsc.org
M06, wB97XD, CAM-B3LYP6-31G(d), 6-311G(d,p)Electronic properties, degradation pathwaysAnalyzing electron-withdrawing effects of functional groups, predicting oxidant interactions researchgate.net

Understanding the degradation of azo dyes often involves studying radical intermediates formed during oxidation or reduction processes. DFT can be employed to analyze the electron spin density distribution (SDD) of these transient species mdpi.com. By mapping where the unpaired electron is localized on a radical intermediate, DFT can provide insights into its reactivity and the preferred sites for further reactions. For instance, studies on other radical systems have used DFT to predict intramolecular ferromagnetic interactions and analyze spin polarization mdpi.com. While specific spin density analyses for Acid Orange 33 degradation intermediates were not found, this technique is crucial for mechanistic studies of advanced oxidation processes (AOPs) applied to azo dyes, helping to identify key reactive sites and intermediates in degradation pathways researchgate.net.

Investigation of Azo-Hydrazone Tautomerism in Acid Orange 33

Reaction Pathway Modeling and Energetics of Degradation Processes

The degradation of azo dyes in wastewater treatment often involves complex reaction pathways. DFT is extensively used to model these pathways, predict reaction kinetics, and calculate the energetics of key steps, such as bond breaking, radical attack, and intermediate formation. For example, studies on Acid Orange 7 have used DFT to investigate its reduction mechanisms by microbial mediators and the attack of hydroxyl radicals, identifying potential intermediates and transition states researchgate.netresearchgate.netresearchgate.netfrontiersin.org. Similarly, DFT has been applied to model the OH-initiated degradation of Reactive Red 2, analyzing electrophilic substitution channels and the role of tautomerism in influencing degradation products rsc.org. These computational approaches allow researchers to understand the molecular-level mechanisms driving dye breakdown and to optimize degradation conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Interactions

Quantitative Structure-Activity Relationship (QSAR) models establish correlations between the molecular structure of a compound and its observed activity or property, such as its environmental fate or removal efficiency. For dyes, QSAR models can predict their behavior in processes like coagulation, adsorption, or biodegradation. Studies have developed QSAR models for dye removal by coagulants, identifying key molecular descriptors (e.g., HOMO energy, ionization potential, specific structural features) that influence removal rates frontiersin.orgfrontiersin.org. For instance, QSAR models have been used to predict the removal of Acid Orange 7 under different pH conditions, highlighting the importance of electrostatic interactions and molecular properties frontiersin.orgfrontiersin.org. Such models are valuable for predicting the environmental impact and efficacy of dye treatment strategies for compounds like Acid Orange 33.

Table 2: QSAR Model Validation Criteria for Dye Removal

Validation ParameterTypical Target ValueSignificance
R² (Coefficient of Determination)> 0.6Measures the goodness of fit; proportion of variance in the dependent variable predictable from independent variables.
Q²INT (Internal Cross-Validation)> 0.5Assesses the model's predictive power using data from the training set.
Q²EXT (External Validation)> 0.5Assesses the model's predictive power on an independent test set, indicating generalizability.
p-value< 0.01Indicates statistical significance of the model's coefficients.

Table 3: Applications of DFT in Azo Dye Degradation Studies

Computational TechniqueApplication AreaKey Insights GainedRepresentative Dyes Studied
DFT CalculationsReaction Pathway Modeling & EnergeticsIdentification of intermediates, transition states, activation energies, reaction mechanisms (e.g., radical attack)Acid Orange 7, Reactive Red 2, Acid Blue 113
DFT CalculationsElectron Spin Density AnalysisLocalization of unpaired electrons in radical intermediates, predicting reactivityGeneral radical studies
DFT CalculationsMolecular Structure & Electronic Properties (HOMO-LUMO)Understanding electronic distribution, reactivity, and potential interaction sitesAcid Orange 7, various azo dyes

Future Research Directions and Challenges

Development of Novel and Synergistic Remediation Technologies for Acid Orange 33

Current remediation methods for Acid Orange 33, while effective to varying degrees, often face challenges related to efficiency, cost-effectiveness, and scalability. Future research should prioritize the development of novel and synergistic approaches that combine the strengths of different treatment processes. This includes exploring advanced oxidation processes (AOPs) like photocatalysis, Fenton reactions, and ozonation, potentially in combination with adsorption or biological treatments. For instance, integrating AOPs with adsorption onto materials like modified bentonite (B74815) asianpubs.org or biochar mdpi.com could offer enhanced removal efficiencies by addressing both dissolved dye molecules and intermediate products. The development of multifunctional polymeric adsorbents that combine adsorption with catalytic or antimicrobial properties also presents a promising avenue rsc.org. Furthermore, research into synergistic effects between different AOPs, such as combined UV, ozone, and persulfate systems mdpi.com, could lead to more potent and efficient degradation pathways. The challenge lies in optimizing these combined systems for real-world applications, ensuring their economic viability and environmental sustainability.

Advanced Mechanistic Understanding of Complex Degradation Pathways and By-product Formation

A critical area for future investigation is the detailed elucidation of Acid Orange 33's degradation pathways and the identification of all resulting by-products. While some studies have begun to explore degradation mechanisms using techniques like LC-MS/MS bohrium.commdpi.comresearchgate.net, a comprehensive understanding of the intermediate compounds formed during various treatment processes is still lacking. These intermediates can sometimes be more toxic than the parent dye, necessitating their identification and the development of methods to degrade them further. Future research should focus on employing advanced analytical techniques to thoroughly characterize these transient and stable by-products. Understanding the precise reaction mechanisms, including the role of reactive species (e.g., hydroxyl radicals, sulfate (B86663) radicals) in different AOPs mdpi.comresearchgate.net, is crucial for optimizing treatment efficiency and predicting potential environmental impacts. Kinetic modeling, which describes the rate of degradation mdpi.comresearchgate.netresearchgate.net, is also vital for process design and control.

Integration of Multi-scale Computational Approaches with Experimental Studies

Computational modeling offers a powerful tool to complement experimental studies by providing insights into molecular interactions, reaction mechanisms, and material properties. Future research should increasingly integrate multi-scale computational approaches, such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and quantitative structure-property relationship (QSPR) models, with experimental investigations rsc.orgrsc.orgnih.govacs.org. DFT can help elucidate adsorption mechanisms and predict the electronic properties of materials, while MD simulations can provide dynamic insights into adsorption processes and interactions at the molecular level. Kinetic modeling and thermodynamic analysis, often supported by computational methods, are crucial for understanding and optimizing degradation processes mdpi.comresearchgate.netresearchgate.netresearchgate.netacs.orgdiva-portal.orgfrontiersin.orgacs.org. The challenge lies in bridging the gap between molecular-level simulations and macroscopic system behavior, as well as validating computational predictions with robust experimental data.

Q & A

Q. How can researchers design multi-disciplinary studies to evaluate Acid Orange 33’s role in synergistic toxicity with heavy metals (e.g., Pb²⁺)?

  • Methodological Answer : Apply a systems biology approach:
  • Ecotoxicity : Use microalgae (Chlorella vulgaris) to assess growth inhibition under combined stress.
  • Genotoxicity : Perform comet assays on exposed organisms.
  • Computational : Model metal-dye interactions using molecular dynamics (MD) simulations.
  • Publish raw data in open-access repositories with detailed metadata to facilitate reproducibility .

Q. Guidelines for Rigor

  • Data Validation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
  • Ethical Reporting : Disclose conflicts of interest and adhere to Green Chemistry principles in synthesis protocols .
  • Critical Analysis : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.